molecular formula C18H16N4OS B6566914 2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-41-2

2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566914
CAS RN: 1021260-41-2
M. Wt: 336.4 g/mol
InChI Key: WYYPLHSTHVLHPB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms and one sulfur atom. They are known for their varied bioactivities, such as anticancer, antimicrobial, and antiviral properties .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, similar compounds like 2-amino-5-mercapto-1,3,4-thiadiazoles have been synthesized using various methods . For instance, one method involves the Michael addition reaction of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) with α,β-unsaturated compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by 1H NMR and 13C NMR .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides have been studied .

Scientific Research Applications

Antibacterial Activity

The synthesis and characterization of 1,3,4-thiadiazole derivatives, including our compound of interest, involved UV, FT-IR, 13C-NMR, and 1H-NMR methods . These derivatives were screened for antibacterial activity against several bacterial strains, including Enterobacter aerogenes , Escherichia coli , Salmonella kentucky , Pseudomonas aeruginosa , Klebsiella pneumoniae , Staphylococcus aureus , and Listeria monocytogenes . Notably, our compound exhibited inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .

Antitumor Properties

In the pursuit of potent antitumor agents, researchers synthesized novel 1,3,4-thiadiazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. These derivatives demonstrated promise, particularly against the K562 chronic myelogenous leukemia cell line expressing the Bcr-Abl tyrosine kinase .

Anticancer Activities

The 2-amino-1,3,4-thiadiazole structure serves as a foundation for developing anticancer agents. These compounds exhibit antitumor properties in both in vitro and in vivo models, targeting diverse molecular pathways .

Leukemia Treatment

2-amino-1,3,4-thiadiazole itself has potential for treating leukemia. It reduces adenine and guanine ribonucleotide levels, making it a valuable candidate for leukemia therapy .

Synthesis of Derivatives

The easy accessibility of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has led to the preparation of a new series of derivatives. Researchers have explored Michael addition reactions with α,β-unsaturated compounds, expanding the compound’s versatility .

properties

IUPAC Name

2-(3,4-dimethylanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-10-4-7-15-14(8-10)16(23)22-18(20-15)24-17(21-22)19-13-6-5-11(2)12(3)9-13/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYPLHSTHVLHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-dimethylphenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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